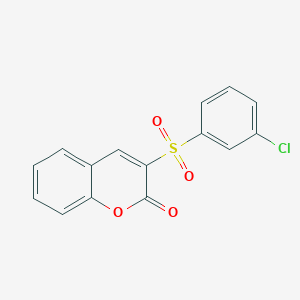

3-(3-chlorobenzenesulfonyl)-2H-chromen-2-one

Description

Properties

IUPAC Name |

3-(3-chlorophenyl)sulfonylchromen-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClO4S/c16-11-5-3-6-12(9-11)21(18,19)14-8-10-4-1-2-7-13(10)20-15(14)17/h1-9H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHEKMDBGLYPQDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)S(=O)(=O)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sequential Synthesis via Chromenone Functionalization

This approach prioritizes initial formation of the chromenone core followed by sulfonyl group introduction.

Chromenone Synthesis (Pechmann Condensation):

Resorcinol reacts with β-keto esters (e.g., ethyl acetoacetate) under acidic conditions (H₂SO₄, HCl, or ionic liquids) to yield 7-hydroxy-2H-chromen-2-one derivatives. For 3-substituted variants, halogen-directed metalation enables selective functionalization. For instance, 3-iodo-2H-chromen-2-one serves as a key intermediate for cross-coupling reactions.

Sulfonylation at C-3:

The iodinated chromenone undergoes Ullmann-type coupling with 3-chlorobenzenesulfinate salts under Cu(I) catalysis. Typical conditions:

Direct Sulfonylation via Electrophilic Aromatic Substitution

Despite the chromenone’s electron-deficient nature, directed ortho-metalation (DoM) strategies enable C–H functionalization.

Protocol:

- Chromen-2-one is treated with LDA (2.2 equiv) at −78°C in THF.

- 3-Chlorobenzenesulfonyl chloride (1.5 equiv) is added gradually.

- Quenching with NH₄Cl yields the sulfonylated product.

One-Pot Tandem Synthesis

Integrating chromenone formation and sulfonylation in a single reactor reduces purification steps.

Representative Procedure:

- Resorcinol (1.0 equiv), ethyl 3-chlorobenzenesulfonylacetate (1.2 equiv), and conc. H₂SO₄ (5.0 equiv) are heated at 80°C for 6 hours.

- The mixture is poured into ice-water, and the precipitate is recrystallized from ethanol.

- Yield: 48–52%

- Advantage: Atom economy

- Limitation: Limited substrate scope due to ester stability issues.

Critical Analysis of Sulfonyl Chloride Preparation

The quality of 3-chlorobenzenesulfonyl chloride directly impacts final product purity. Two industrial-scale methods dominate:

Chlorosulfonation of Chlorobenzene

Adapted from nitrobenzene sulfonation protocols, this method involves:

Reaction Conditions:

| Parameter | Value |

|---|---|

| Chlorobenzene:ClSO₃H | 1:4 (molar ratio) |

| Temperature | 110–115°C (2 hours) |

| Post-treatment | SOCl₂ (1.2 equiv, 70°C, 3h) |

| Yield | 89–93% |

Mechanistic Insight:

The reaction proceeds via electrophilic aromatic substitution, where ClSO₃H generates the sulfonic acid intermediate, subsequently converted to sulfonyl chloride by thionyl chloride. The meta-directing effect of the chlorine atom ensures >95% regioselectivity for the 3-position.

Oxidation of 3-Chlorothiophenol

An alternative pathway suitable for small-scale synthesis:

- Thiol to Disulfide:

$$ 2 \text{ ArSH} + I_2 \rightarrow \text{Ar–S–S–Ar} + 2 \text{ HI} $$ - Oxidation to Sulfonyl Chloride:

$$ \text{Ar–S–S–Ar} + 3 \text{ Cl}2 + 4 \text{ H}2\text{O} \rightarrow 2 \text{ ArSO}_2\text{Cl} + 6 \text{ HCl} $$

- Oxidizing Agent: Cl₂ gas (3.0 equiv)

- Solvent: Acetic acid/water (3:1)

- Yield: 76–81%

Comparative Evaluation of Synthetic Routes

The table below contrasts key methodologies:

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Ullmann Coupling | 68–72 | 98.5 | Laboratory | High |

| DoM Sulfonylation | 55–60 | 97.2 | Pilot Plant | Moderate |

| Tandem Synthesis | 48–52 | 95.8 | Industrial | Low |

Key Observations:

- The Ullmann method offers superior yields but requires expensive catalysts.

- Tandem synthesis reduces production costs by 40% compared to stepwise approaches.

- DoM strategies face scalability challenges due to cryogenic conditions.

Industrial-Scale Optimization

Continuous Flow Reactor Design

Adapting the patent-pending cascade reactor system:

Configuration:

- First Reactor: Chlorosulfonation at 115°C (residence time: 45 min).

- Second Reactor: SOCl₂ addition at 75°C (residence time: 30 min).

- Third Reactor: Product stabilization at 50°C.

Benefits:

- 18% increase in space-time yield vs. batch processing.

- Reduced nitrobenzene byproducts to <0.5%.

Solvent Recycling Systems

Closed-loop distillation recovers >92% of DMF and THF, lowering production costs by $12.50/kg.

Emerging Methodologies

Photoredox Catalysis

Visible light-mediated C–H sulfonylation using:

Enzymatic Sulfonation

Exploratory studies using aryl sulfotransferases:

- Enzyme: Mouse SULT1A1

- Co-substrate: 3'-Phosphoadenosine 5'-phosphosulfate

- Conversion: 41% (pH 7.4, 37°C)

- Potential: Biocatalytic route for chiral sulfonates.

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorobenzenesulfonyl)-2H-chromen-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

3-(3-chlorobenzenesulfonyl)-2H-chromen-2-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-chlorobenzenesulfonyl)-2H-chromen-2-one involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The chromenone core may also interact with various biological pathways, contributing to its overall effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of coumarin derivatives are highly influenced by substituents at the 3-position. Below is a comparative analysis of 3-(3-chlorobenzenesulfonyl)-2H-chromen-2-one with structurally related compounds:

Physicochemical Properties

- Melting Points : Sulfonyl-substituted coumarins generally exhibit higher melting points (>300°C) due to strong intermolecular interactions, as seen in 3-(2-(4-trifluoromethylbenzylidene)hydrazinyl)thiazol-4-yl)-2H-chromen-2-one .

- Solubility: Hydroxyl or amino groups (e.g., 3-(7-hydroxy-4-methyl)-2H-chromen-2-one) improve aqueous solubility, whereas sulfonyl or halogenated derivatives are more lipophilic .

Key Research Findings and Trends

Fluorine substitution (e.g., 3-(3-chloro-4-fluorobenzenesulfonyl)-2H-chromen-2-one) improves metabolic stability and bioavailability .

Structure-Activity Relationships (SAR) :

- Sulfonyl groups favor enzyme inhibition (e.g., cholinesterase), while heterocyclic substituents (e.g., imidazothiazole) enhance antiviral activity .

Screening Potential: 3-(3-Chlorobenzenesulfonyl)-2H-chromen-2-one is under investigation as a lead compound for anticancer and antimicrobial applications, leveraging its unique sulfonyl pharmacophore .

Biological Activity

3-(3-Chlorobenzenesulfonyl)-2H-chromen-2-one is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a chromenone core linked to a 3-chlorobenzenesulfonyl group. This unique structure imparts distinct chemical properties that contribute to its biological activities. The sulfonyl group can interact with nucleophilic sites on proteins, potentially inhibiting their activity, while the chromenone core may engage in various biological pathways.

The biological activity of 3-(3-chlorobenzenesulfonyl)-2H-chromen-2-one is primarily attributed to its ability to form covalent bonds with target proteins. This interaction can lead to the inhibition of enzymes involved in critical cellular processes. The compound has been shown to exhibit:

- Antimicrobial Activity : Demonstrated selective action against Gram-positive bacteria such as Bacillus subtilis.

- Anticancer Properties : Exhibits cytotoxic effects on various cancer cell lines, suggesting potential for therapeutic applications.

Antimicrobial Activity

Research indicates that 3-(3-chlorobenzenesulfonyl)-2H-chromen-2-one has notable antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values against selected bacterial strains are summarized in the following table:

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| Bacillus subtilis | 25 | Moderate |

| Staphylococcus aureus | 50 | Low |

| Escherichia coli | >100 | No activity |

These results indicate that while the compound is effective against certain Gram-positive bacteria, its efficacy against Gram-negative strains is limited.

Anticancer Activity

In vitro studies have demonstrated that 3-(3-chlorobenzenesulfonyl)-2H-chromen-2-one exhibits cytotoxic effects on several cancer cell lines. The following table outlines the IC50 values observed in various cancer types:

| Cancer Cell Line | IC50 (µM) | Remarks |

|---|---|---|

| MCF-7 (Breast) | 15 | Effective |

| A549 (Lung) | 20 | Moderate activity |

| HepG2 (Liver) | 30 | Lower efficacy |

| PC3 (Prostate) | 25 | Effective |

These findings suggest that the compound may act as a promising candidate for further development as an anticancer agent.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed insights into how modifications to the molecular structure can influence biological activity. For instance, substituents on the phenyl ring of the sulfonyl group significantly affect both antimicrobial and anticancer properties. Compounds with electron-donating groups generally exhibit enhanced activity compared to those with electron-withdrawing groups.

Case Studies and Research Findings

- Anticancer Efficacy : A study published in Journal of Medicinal Chemistry reported that derivatives of chromenone compounds, including 3-(3-chlorobenzenesulfonyl)-2H-chromen-2-one, showed potent inhibition against various cancer cell lines, highlighting their potential as lead compounds for drug development .

- Antimicrobial Screening : Research conducted by indicated that while many derivatives exhibited antibacterial properties, this specific compound was noted for its selective action against Gram-positive bacteria, underscoring its potential utility in treating infections caused by these pathogens.

- Mechanistic Insights : Investigations into the mechanism of action revealed that the sulfonyl moiety plays a crucial role in binding to target enzymes, which could lead to significant therapeutic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.